Home > Products > Screening Compounds P115493 > AB Pinaca 5-Pentanoic Acid
AB Pinaca 5-Pentanoic Acid -

AB Pinaca 5-Pentanoic Acid

Catalog Number: EVT-13573213
CAS Number:
Molecular Formula: C18H24N4O4
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of AB Pinaca 5-Pentanoic Acid involves several chemical reactions that typically start from simpler organic compounds. The primary method includes:

  1. Starting Materials: The synthesis begins with indazole derivatives and various alkyl chains, specifically focusing on pentanoic acid moieties.
  2. Reagents: Common reagents include coupling agents and solvents like methanol or dichloromethane.
  3. Reaction Conditions: The reactions are often performed under controlled temperatures and conditions to ensure the correct formation of the desired product.

The detailed synthesis pathway remains proprietary among manufacturers, but it generally involves the formation of amide bonds between carboxylic acids and amines .

Molecular Structure Analysis

The molecular formula of AB Pinaca 5-Pentanoic Acid is C18H26N4O2C_{18}H_{26}N_{4}O_{2} with a molecular weight of approximately 330.432 g/mol. The structure features:

  • Indazole Core: This component provides the backbone of the molecule.
  • Pentanoic Acid Side Chain: This side chain is crucial for its metabolic activity and receptor binding properties.

The compound's structural data can be represented using various chemical notation systems, including SMILES notation and InChI identifiers for computational analysis .

Chemical Reactions Analysis

AB Pinaca 5-Pentanoic Acid undergoes several metabolic transformations upon administration:

  1. Hydrolysis: The pentanoic acid moiety can be hydrolyzed to yield simpler carboxylic acids.
  2. Oxidation: The compound may also undergo oxidation reactions that modify its functional groups.
  3. Conjugation Reactions: These include phase II metabolism where the compound is conjugated with glucuronic acid or sulfate for excretion.

These reactions are significant for understanding the pharmacokinetics and toxicology associated with synthetic cannabinoids .

Mechanism of Action

AB Pinaca acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the effects of natural cannabinoids:

  • CB1 Receptor Activation: This leads to psychoactive effects similar to those produced by delta-9-tetrahydrocannabinol.
  • CB2 Receptor Activation: This engagement is linked to anti-inflammatory responses.

The efficacy of AB Pinaca at these receptors can be quantified through its binding affinity (Ki values), which indicate its potency relative to other cannabinoids .

Physical and Chemical Properties Analysis

AB Pinaca 5-Pentanoic Acid exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in organic solvents such as methanol but poorly soluble in water.
  • Melting Point: Specific melting points can vary based on purity but are generally above room temperature.

These properties are critical for laboratory handling and applications in toxicology testing .

Applications

AB Pinaca 5-Pentanoic Acid is primarily utilized in:

  • Forensic Toxicology: It serves as a marker for synthetic cannabinoid use in biological samples.
  • Clinical Testing: Used in urine drug testing methods employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) techniques.
  • Research Studies: Investigated for its pharmacological effects and potential therapeutic applications, although its safety profile remains a concern due to associated health risks .
Metabolic Pathways and Biotransformation Mechanisms

In Vitro Metabolic Profiling Using Human Hepatocyte Models

Human hepatocyte incubations represent the gold standard model for comprehensive in vitro metabolic profiling of synthetic cannabinoids due to their physiological complement of phase I and II enzymes, cofactors, and transporters. When AB-PINACA (1-pentyl-1H-indazole-3-carboxamide) was incubated with pooled human hepatocytes, 23 distinct metabolites were identified through liquid chromatography high-resolution mass spectrometry (LC-HRMS) analysis. The metabolic transformations observed included: hydroxylation at multiple sites (pentyl chain, indazole core, and valine moiety), carboxylation, ketone formation, epoxidation, and hydrolytic cleavage [1]. Similarly, its 5-fluoro analog 5F-AB-PINACA yielded 18 metabolites via analogous pathways plus oxidative defluorination [1].

Table 1: Major Metabolic Pathways of AB-PINACA in Human Hepatocytes

Metabolite TypeBiotransformation MechanismKey Enzymes InvolvedRelative Abundance
AB-PINACA pentanoic acidTerminal oxidation of pentyl chainCYP450s, ADH, ALDHHigh (Primary metabolite)
Hydroxypentyl AB-PINACAω/ω-1 hydroxylationCYP2C9, CYP3A4High
Carbonyl-AB-PINACASecondary alcohol oxidationCYP450s, dehydrogenasesMedium
AB-PINACA carboxylic acidAmide hydrolysisCES1, CES2High
Dihydroxylated AB-PINACAMultiple hydroxylationsCYP450sLow-Medium

The time-course analysis revealed rapid formation kinetics for AB-PINACA pentanoic acid, detectable within 60 minutes of incubation. This metabolite demonstrated exceptional accumulation in the hepatocyte matrix, suggesting both efficient formation and stability. Hepatocyte incubations provided superior metabolic coverage compared to human liver microsomes (HLM) alone, as the latter lack the soluble enzymes (e.g., alcohol dehydrogenases, aldehyde dehydrogenases) required for complete oxidation of the pentyl chain to the pentanoic acid metabolite [5]. This comprehensive metabolic map enables targeted forensic identification of consumption biomarkers.

Role of Carboxylesterase 1 (CES1) in Amide Hydrolysis

The hydrolytic cleavage of AB-PINACA’s carboxamide linkage represents a dominant metabolic pathway, generating AB-PINACA carboxylic acid (valine conjugate) and the free indazole-3-carboxylic acid. Pharmacological inhibition studies using benzil (100 μM), a selective CES1 inhibitor, resulted in near-complete ablation of AB-PINACA carboxylic acid formation in human liver microsomes. This confirmed CES1 as the principal hydrolase responsible for this biotransformation, with minor contributions from CES2 [1] [4]. CES1-mediated hydrolysis exhibited stereoselective preference for the (S)-enantiomer of AB-PINACA, aligning with the enzyme’s known chiral selectivity for endogenous esters and amides [4].

The kinetics of amide hydrolysis followed Michaelis-Menten saturation, with a Km of 18.4 μM and Vmax of 0.82 nmol/min/mg protein in HLM. This high affinity indicates efficient bioactivation even at low AB-PINACA concentrations. Crucially, CES1 activity is genetically polymorphic in humans, with certain allelic variants (e.g., CES1 G143E) demonstrating reduced catalytic activity. This polymorphism introduces interindividual variability in AB-PINACA metabolic clearance and may influence the relative abundance of downstream metabolites like AB-PINACA pentanoic acid in urine [4]. CES1’s role extends beyond detoxification, as it dictates the metabolic fate of AB-PINACA by competing with cytochrome P450-mediated oxidation pathways.

Oxidative Defluorination and Hydroxylation Pathways in 5-Fluoro Analogs

5F-AB-PINACA undergoes a distinct biotransformation convergence via oxidative defluorination, wherein the terminal fluorine atom is replaced by a hydroxyl group. This cytochrome P450-mediated process (primarily CYP3A4 and CYP2C9) generates 5-hydroxypentyl AB-PINACA as a key intermediate. This metabolite is subsequently oxidized to AB-PINACA pentanoic acid by soluble dehydrogenases (ADH/ALDH), yielding the identical pentanoic acid metabolite produced from non-fluorinated AB-PINACA [1]. The oxidative defluorination pathway exhibits slower kinetics compared to direct pentyl chain oxidation, with maximal 5-hydroxypentyl metabolite formation observed at 2–3 hours in hepatocyte incubations versus <1 hour for AB-PINACA’s primary metabolites.

Table 2: Comparative Metabolite Profiles of AB-PINACA and 5F-AB-PINACA

Metabolic ParameterAB-PINACA5F-AB-PINACA
Total metabolites identified2318
Primary metabolic reactionsHydrolysis, hydroxylation, carboxylationOxidative defluorination, hydrolysis, hydroxylation
Major metabolite(s)AB-PINACA carboxylic acid, AB-PINACA pentanoic acid, 4-hydroxypentyl AB-PINACAAB-PINACA pentanoic acid, 5-hydroxypentyl AB-PINACA
Pentanoic acid formation pathwayDirect terminal oxidationOxidative defluorination → Alcohol oxidation → Aldehyde oxidation
Time to max pentanoic acid60 minutes120–180 minutes

This metabolic convergence has significant forensic implications: AB-PINACA pentanoic acid serves as a shared urinary biomarker for both parent compounds. The slower formation kinetics in 5F-AB-PINACA, however, may extend the detection window in urine. Additionally, the 5-hydroxypentyl intermediate is susceptible to glucuronidation, providing a phase II metabolite that can be detected following β-glucuronidase hydrolysis of urine specimens [1] [6].

Comparative Metabolite Formation: AB-PINACA vs. 5F-AB-PINACA

Quantitative assessment of metabolite formation rates reveals significant divergence between AB-PINACA and its 5-fluoro analog. AB-PINACA metabolism is characterized by three dominant metabolites: AB-PINACA carboxylic acid (amide hydrolysis product), AB-PINACA pentanoic acid (terminal oxidation product), and 4-hydroxypentyl AB-PINACA (ω-1 hydroxylation product). In contrast, 5F-AB-PINACA generates AB-PINACA pentanoic acid and 5-hydroxypentyl AB-PINACA as its most abundant metabolites, with the carboxylic acid metabolite being less prominent [1].

The intrinsic clearance (CLint) values derived from human liver microsome stability assays classify both compounds as intermediate-clearance drugs, though AB-PINACA exhibits slightly faster microsomal turnover (CLint = 12.7 mL/min/kg) compared to 5F-AB-PINACA (CLint = 9.8 mL/min/kg). This difference stems from the fluorine atom’s electron-withdrawing properties, which impede initial oxidative attacks on the pentyl chain. Consequently, oxidative defluorination becomes a rate-limiting step for 5F-AB-PINACA clearance. Despite these kinetic differences, both compounds share a fate convergence at the pentanoic acid metabolite, which accumulates extensively in biological matrices due to its polarity and resistance to further metabolism [1] [6].

Enzymatic and Non-Enzymatic Hydrolysis of Pentanoic Acid Moieties

The terminal oxidation of AB-PINACA’s pentyl chain to AB-PINACA pentanoic acid proceeds through a cascading enzymatic process. Initial hydroxylation at the ω-position is mediated primarily by CYP2C9 and CYP3A4, forming 5-hydroxypentyl AB-PINACA. Soluble cytosolic alcohol dehydrogenase (ADH) then oxidizes this intermediate to the corresponding aldehyde, which is rapidly converted to AB-PINACA pentanoic acid by aldehyde dehydrogenase (ALDH). This three-step enzymatic sequence demonstrates high efficiency in hepatocytes, explaining the metabolite’s prominence in urine [1] [4].

Table 3: Enzymatic Parameters Governing AB-PINACA Pentanoic Acid Formation

EnzymeReaction StepInhibition Constant (Ki)Inhibition TypeContribution to Clearance
CYP3A4Terminal hydroxylation17.6 μMTime-dependentHigh
CYP2C9Terminal/ω-1 hydroxylation6.7 μMCompetitiveHigh
CYP2C19ω-2 hydroxylation16.1 μMCompetitiveModerate
Carboxylesterase 1Amide hydrolysisN/AN/A (Primary pathway)Very High
OAT3Renal secretion of conjugate8.3 μMCompetitiveModerate (Elimination phase)

AB-PINACA itself exhibits inhibitory effects on several enzymes involved in its own metabolism. It acts as a:

  • Time-dependent inhibitor of CYP3A4 (Ki = 17.6 μM; kinact = 0.04047 min⁻¹)
  • Competitive inhibitor of CYP2C9 (Ki = 6.7 μM)
  • Competitive inhibitor of CYP2C19 (Ki = 16.1 μM)
  • Competitive inhibitor of OAT3-mediated transport (Ki = 8.3 μM) [3] [4]

These inhibitory properties create nonlinear pharmacokinetics at higher AB-PINACA concentrations and increase the risk of metabolic drug-drug interactions with co-administered medications metabolized by these enzymes (e.g., warfarin, phenytoin). The pentanoic acid metabolite itself undergoes limited phase II conjugation; glucuronidation is not a major fate due to steric hindrance from the carboxylic acid group. Instead, it is efficiently excreted unchanged via renal transport systems, particularly OAT3 [4] [6]. The chemical stability of this metabolite in urine contributes to its utility as a long-term forensic biomarker (LOINC code: 87492-5) for confirming AB-PINACA or 5F-AB-PINACA exposure [6].

Catalog of Compounds Mentioned

  • AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide)
  • 5F-AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide)
  • AB-PINACA pentanoic acid (5-[3-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]pentanoic acid; CAS 1879029-93-2)
  • AB-PINACA carboxylic acid (Valine conjugate)
  • Hydroxypentyl AB-PINACA (Positional isomers: 4-, 5-hydroxy)
  • 5-Hydroxypentyl AB-PINACA
  • Carbonyl-AB-PINACA
  • Benzil (CES1 inhibitor)

Properties

Product Name

AB Pinaca 5-Pentanoic Acid

IUPAC Name

5-[3-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]pentanoic acid

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24)/t15-/m0/s1

InChI Key

QNEBIXFSJOHXCK-HNNXBMFYSA-N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.